What are the properties of 6,7-Dimethoxy-2-methylquinoxaline?
What are the properties of 6,7-Dimethoxy-2-methylquinoxaline?
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxy-2-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. While its direct biological applications are not extensively documented in publicly available literature, its structural motif is present in various compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of the known properties of 6,7-Dimethoxy-2-methylquinoxaline, including its chemical and physical characteristics. It also delves into the biological activities of structurally related compounds, suggesting potential areas of investigation for the title compound. Detailed experimental protocols for the synthesis of quinoxaline derivatives and relevant biological assays are provided to facilitate further research.
Chemical and Physical Properties
6,7-Dimethoxy-2-methylquinoxaline is a solid organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol .[1][2] It is characterized by a quinoxaline core substituted with two methoxy groups at positions 6 and 7, and a methyl group at position 2. This compound is noted to fluoresce under UV light, a property that lends itself to analytical applications.[2]
Table 1: Physicochemical Properties of 6,7-Dimethoxy-2-methylquinoxaline
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 204.22 g/mol | [1] |
| CAS Number | 143159-04-0 | [1][3] |
| Appearance | Solid (Specific color not consistently reported) | - |
| Melting Point | >130 °C (decomposes) | [3] |
| Purity | Typically ≥95% (as supplied commercially) | [1] |
Synthesis
A common and effective method for the synthesis of 6,7-Dimethoxy-2-methylquinoxaline is the condensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and methylglyoxal. This reaction is a standard procedure for the formation of the quinoxaline ring system.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-2-methylquinoxaline
Materials:
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4,5-dimethoxy-1,2-phenylenediamine
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Methylglyoxal (typically as a 40% aqueous solution)
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Ethanol or a similar suitable solvent
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate solution
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Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 4,5-dimethoxy-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirred solution, add methylglyoxal dropwise at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 6,7-Dimethoxy-2-methylquinoxaline.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 6,7-Dimethoxy-2-methylquinoxaline.
Spectroscopic Characterization
Expected ¹H NMR Signals (in CDCl₃):
-
A singlet for the methyl group protons at C2 (~2.7-2.8 ppm).
-
Two singlets for the methoxy group protons at C6 and C7 (~3.9-4.1 ppm).
-
Singlets for the aromatic protons at C5 and C8.
-
A singlet for the aromatic proton at C3.
Expected ¹³C NMR Signals (in CDCl₃):
-
A signal for the methyl carbon at C2.
-
Signals for the methoxy carbons.
-
Signals for the aromatic carbons of the quinoxaline ring, with those bearing methoxy groups shifted downfield.
-
Signals for the quaternary carbons of the quinoxaline ring.
Potential Biological Activities and Signaling Pathways
Direct biological activity data for 6,7-Dimethoxy-2-methylquinoxaline is scarce. However, the 6,7-dimethoxyquinoxaline scaffold is a key feature in compounds targeting important signaling pathways in cancer and neurological disorders.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the progression of several cancers.[4][5] The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[5] Derivatives of 6,7-dimethoxyquinoline and quinoxaline have been identified as potent inhibitors of c-Met kinase.[4][6] For instance, a series of 6,7-dimethoxy-4-anilinoquinolines have shown significant inhibitory activity against c-Met, with some compounds exhibiting IC₅₀ values in the nanomolar range.[7][5]
HGF/c-Met Signaling Pathway and Potential Inhibition:
Caption: HGF/c-Met signaling pathway and point of inhibition.
Sigma-2 (σ₂) Receptor Ligands
The sigma-2 (σ₂) receptor is overexpressed in various tumor cells and is considered a biomarker for cell proliferation.[8] Ligands that bind to the σ₂ receptor are being investigated for their potential in cancer imaging and therapy.[8] Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which share a similar dimethoxybenzene moiety with 6,7-Dimethoxy-2-methylquinoxaline, have demonstrated high affinity and selectivity for the σ₂ receptor.[8][9] Some of these compounds exhibit Kᵢ values in the sub-nanomolar to low nanomolar range for the σ₂ receptor.[8]
Experimental Protocols for Biological Assays
The following are generalized protocols for assays relevant to the potential biological activities of 6,7-Dimethoxy-2-methylquinoxaline, based on studies of structurally related compounds.
In Vitro c-Met Kinase Assay
This assay is designed to determine the inhibitory activity of a compound against the c-Met kinase enzyme.
Materials:
-
Recombinant human c-Met kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (6,7-Dimethoxy-2-methylquinoxaline)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the c-Met kinase, the substrate, and the kinase buffer.
-
Add various concentrations of the test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Experimental Workflow for c-Met Kinase Assay:
Caption: Workflow for in vitro c-Met kinase inhibition assay.
Sigma-2 (σ₂) Receptor Binding Assay
This assay measures the ability of a compound to bind to the σ₂ receptor, typically through competition with a radiolabeled ligand.
Materials:
-
Cell membranes expressing σ₂ receptors (e.g., from tumor cell lines)
-
Radioligand (e.g., [³H]-DTG)
-
Test compound (6,7-Dimethoxy-2-methylquinoxaline)
-
Binding buffer
-
(+)-Pentazocine (to block σ₁ receptor binding)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes from a suitable source.
-
In a reaction tube, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include (+)-pentazocine in the incubation mixture to saturate σ₁ receptors, ensuring that the binding of the radioligand is specific to σ₂ receptors.
-
Incubate the mixture for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ).
Conclusion
6,7-Dimethoxy-2-methylquinoxaline is a compound with well-defined chemical and physical properties. While direct evidence of its biological activity is limited, its structural relationship to potent inhibitors of c-Met kinase and high-affinity ligands for the sigma-2 receptor suggests that it is a valuable scaffold for further investigation in the fields of oncology and neuroscience. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the therapeutic potential of this and related quinoxaline derivatives. Future studies should focus on the synthesis and biological evaluation of 6,7-Dimethoxy-2-methylquinoxaline to fully elucidate its pharmacological profile.
References
- 1. synchem.de [synchem.de]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 6,7-dimethoxy-2-methylquinoxaline | 143159-04-0 [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
